

An In-depth Technical Guide to 10% Neutral Buffered Formalin (NBF)

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Compound of Interest

Compound Name: Formaldehyde water

Cat. No.: B8623348

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Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, preparation, and application of 10% Neutral Buffered Formalin (NBF), the most widely used fixative for histological and pathological studies.

Core Properties of 10% Neutral Buffered Formalin

10% Neutral Buffered Formalin is a fixative designed to preserve tissue structure in a life-like state by preventing autolysis and putrefaction. The "10% formalin" designation refers to a solution containing 10% of a commercial stock solution of formaldehyde, which is typically 37-40% formaldehyde gas dissolved in water. Therefore, the actual formaldehyde concentration in 10% NBF is approximately 3.7-4.0%. The solution is buffered, usually with phosphate salts, to maintain a neutral pH, which is crucial for preventing the formation of artifacts like formalin pigment (acid formaldehyde hematin) that can occur at low pH.

Data Presentation: Chemical and Physical Characteristics

The quantitative properties of 10% NBF are summarized below for easy reference and comparison.

Table 1: Chemical Composition of 10% Neutral Buffered Formalin

Component	Concentration / Amount	Purpose
Formaldehyde (37-40% Stock)	100 mL/L	Active fixative agent
Water (Distilled)	900 mL/L	Solvent
Sodium Phosphate, Monobasic (NaH ₂ PO ₄)	4.0 g/L	Buffering Agent
Sodium Phosphate, Dibasic (Na ₂ HPO ₄ , anhydrous)	6.5 g/L	Buffering Agent
Methanol	1.0 - 1.5%	Stabilizer (present in stock formaldehyde)

Source: A commonly cited recipe for preparing 1 L of 10% NBF.

Table 2: Physical Properties of 10% Neutral Buffered Formalin

Property	Value	Notes
pH	6.9 - 7.1	Neutral pH is critical to prevent artifact formation.
Appearance	Colorless Liquid	
Density	~1.080 g/cm ³	
Osmolality	1240 - 1360 mOsm/kg	Significantly hypertonic compared to physiological solutions (~300 mOsm/kg).
Storage Temperature	Room Temperature	Should be stored in tightly sealed containers.

Table 3: Fixation and Penetration Rates

Parameter	Rate / Time	Conditions & Considerations
Penetration Rate	~1 mm/hour	This is a general rule of thumb; the rate is not linear and slows over time. It is governed by diffusion laws, where penetration depth is proportional to the square root of time.
Fixation Rate (Cross-linking)	Slower than penetration	The chemical reaction of cross-linking is slow; adequate fixation requires a minimum of 24 hours.
Recommended Fixation Time	24 - 48 hours	For most tissue samples of appropriate size (3-5 mm thick).
Effect of Temperature	Increased temperature speeds up fixation	Can be used to accelerate the process but may reduce the quality of the final stained section and increases hazardous fume generation.

Mechanism of Action: Formaldehyde Fixation

Formaldehyde is a non-coagulative, additive fixative. Its primary mechanism involves the formation of covalent cross-links, specifically methylene bridges (-CH₂-), between proteins. This process stabilizes the tissue architecture and renders cellular components insoluble.

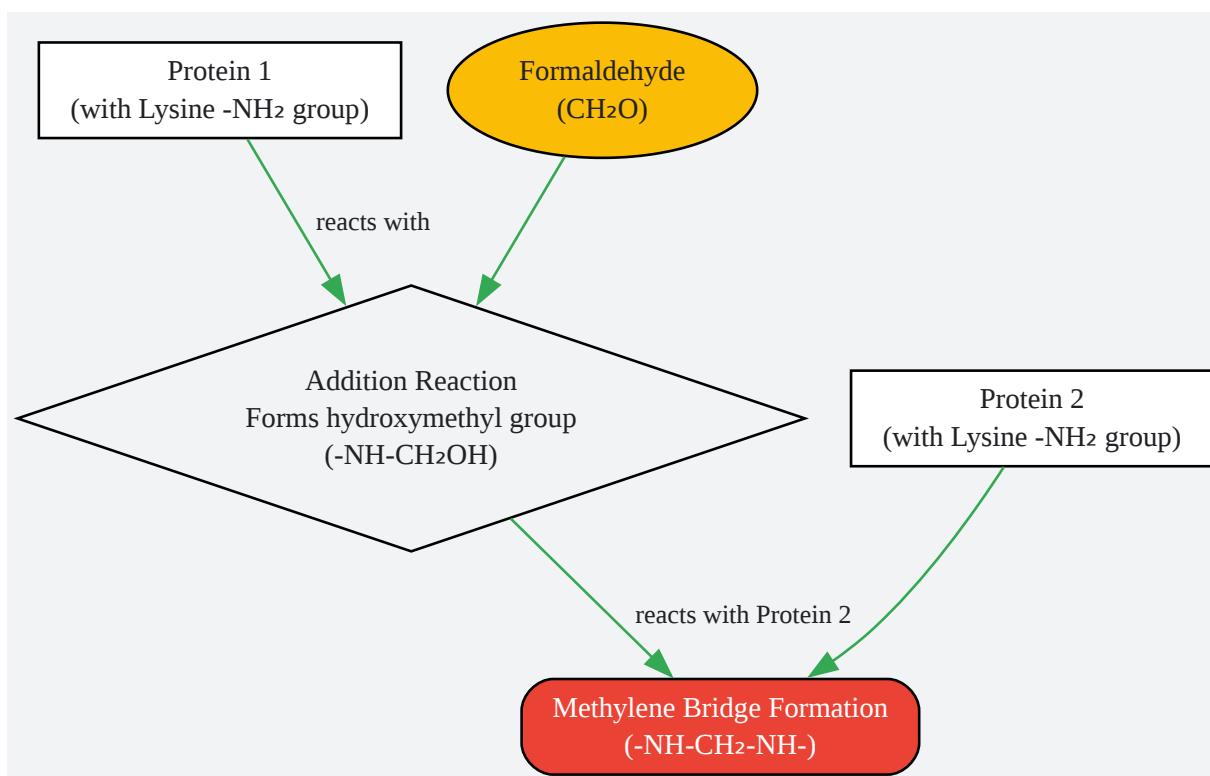
The key steps are:

- Penetration: Formaldehyde, being a small molecule, rapidly penetrates the tissue.
- Reaction: It reacts with the side chains of amino acids, particularly the amino group (-NH₂) of lysine, but also with arginine, cysteine, histidine, and others.

- Cross-linking: This reaction forms methylene bridges that link protein chains together, creating a stable, gel-like matrix that preserves the tissue's in vivo relationships.

This cross-linking, while excellent for preserving morphology, can mask antigenic epitopes, which is a critical consideration for immunohistochemistry (IHC) and often necessitates an antigen retrieval step.

Caption: Chemical components of 10% Neutral Buffered Formalin.



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Caption: Mechanism of formaldehyde protein cross-linking.

Experimental Protocols

Detailed methodologies for the preparation and use of 10% NBF are provided below.

Materials:

- Formaldehyde (37-40% w/v stock solution)

- Sodium Phosphate, Monobasic (NaH_2PO_4)
- Sodium Phosphate, Dibasic, anhydrous (Na_2HPO_4)
- Distilled Water
- 1 L Graduated Cylinder or Volumetric Flask
- Stir plate and stir bar
- Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety goggles, and work within a chemical fume hood.

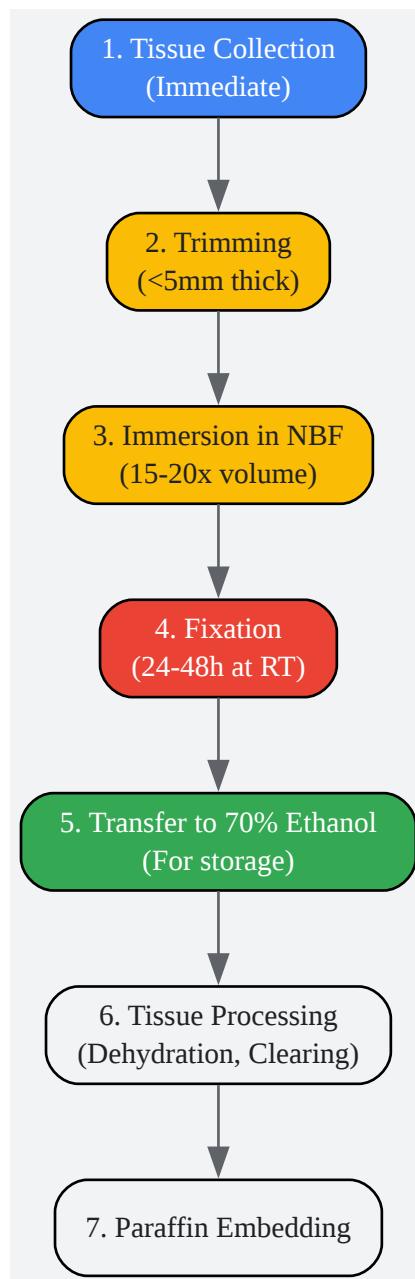
Procedure:

- Add approximately 800 mL of distilled water to a 1 L beaker.
- Add 4.0 g of Sodium Phosphate, Monobasic (NaH_2PO_4) to the water and stir until fully dissolved.
- Add 6.5 g of Sodium Phosphate, Dibasic (anhydrous) (Na_2HPO_4) to the solution and stir until fully dissolved.
- Inside a chemical fume hood, carefully measure 100 mL of 37-40% formaldehyde stock solution and add it to the buffer solution.
- Add distilled water to bring the total volume to 1 L.
- Mix thoroughly.
- Check that the final pH is between 6.9 and 7.1.
- Store in a clearly labeled, sealed container at room temperature.

This protocol is a general guideline and should be optimized for specific tissue types and downstream applications.

Procedure:

- **Tissue Collection:** Immediately after excision, place the tissue into the fixative to prevent degradation. The time from tissue removal to fixation should be minimized.
- **Specimen Size:** Trim the tissue to a maximum thickness of 3-5 mm in at least one dimension to ensure complete and even penetration of the fixative.
- **Volume Ratio:** Place the tissue in a container with a volume of 10% NBF that is at least 15-20 times the volume of the tissue itself. This ensures an adequate supply of formaldehyde and prevents dilution of the fixative by tissue fluids.
- **Fixation Time:** Allow the tissue to fix for a minimum of 24-48 hours at room temperature. Avoid refrigeration, as this slows the fixation process. For very small biopsies, 4-6 hours may be sufficient, but overnight fixation is standard.
- **Agitation (Optional but Recommended):** Gentle agitation on a rocker or shaker for the first several hours can improve fixation by ensuring continuous exposure to fresh fixative.
- **Storage:** After fixation is complete, tissues can be transferred to 70% ethanol for long-term storage or proceed directly to tissue processing and paraffin embedding.



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Caption: General workflow for tissue fixation and processing.

Formalin fixation can mask epitopes, requiring a retrieval step to enhance antibody binding. The two main methods are Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER). The choice of method and specific conditions must be optimized for each antibody and tissue type.

A. Heat-Induced Epitope Retrieval (HIER)

HIER is the most common method and uses heat to unmask epitopes.

Materials:

- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0; or 1 mM EDTA, pH 8.0).
- Heating source: Water bath, pressure cooker, steamer, or microwave.
- Staining dishes.

Procedure:

- Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tissue sections.
- Pre-heat the antigen retrieval buffer in a staining dish to 95-100°C using your chosen heating source.
- Immerse the slides in the pre-heated buffer.
- Incubate for 20-40 minutes. Do not allow the buffer to boil away.
- Remove the staining dish from the heat source and allow it to cool at room temperature for at least 20 minutes with the slides remaining in the buffer.
- Rinse the slides gently with wash buffer (e.g., PBS) and proceed with the IHC staining protocol.

B. Proteolytic-Induced Epitope Retrieval (PIER)

PIER uses enzymes to digest proteins and unmask epitopes. This method is generally gentler but requires careful optimization to avoid tissue damage.

Materials:

- Enzyme solution (e.g., Trypsin, Proteinase K, or Pepsin at an optimized concentration).
- Humidified chamber.
- Incubator or water bath set to 37°C.

Procedure:

- Deparaffinize and rehydrate FFPE tissue sections.
- Pre-warm the enzyme solution to 37°C.
- Cover the tissue section with the enzyme solution.
- Place the slides in a humidified chamber and incubate at 37°C for an optimized duration (typically 10-20 minutes).
- Stop the enzymatic reaction by thoroughly rinsing the slides with cold wash buffer.
- Proceed with the IHC staining protocol.

Safety and Handling

Formaldehyde is a hazardous chemical and is classified as a known human carcinogen. All work with 10% NBF must be conducted with appropriate safety precautions.

- Engineering Controls: Always handle formalin solutions in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of formaldehyde gas.
- Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and nitrile gloves. For tasks with a risk of splashing, a face shield and chemical-resistant apron are recommended.
- Spills: Small spills should be cleaned immediately using absorbent pads. Ensure proper PPE is worn during cleanup.
- Storage: Store 10% NBF in tightly sealed, clearly labeled containers in a cool, well-ventilated area away from incompatible materials like strong oxidizers and acids.
- Disposal: Dispose of waste formalin and contaminated materials according to institutional and local environmental regulations. Do not pour down the drain unless neutralized and permitted by local authorities.

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